N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide
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Overview
Description
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoquinoline and quinoline intermediates, followed by their functionalization and coupling.
Preparation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde in the presence of an acid catalyst.
Functionalization: The isoquinoline intermediate is then functionalized with dimethoxy groups through electrophilic aromatic substitution reactions.
Coupling with Triazole: The functionalized isoquinoline is coupled with a triazole derivative using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Formation of Quinoline Carboxamide: The final step involves the formation of the quinoline-2-carboxamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and multidrug resistance.
Mechanism of Action
The mechanism of action of N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of P-glycoprotein (P-gp), a membrane protein involved in multidrug resistance. By inhibiting P-gp, the compound enhances the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
- 4-Hydroxy-2-quinolones
- (6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Uniqueness
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. This makes it a versatile compound for various scientific applications, particularly in the field of medicinal chemistry.
Properties
Molecular Formula |
C40H38N6O4 |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C40H38N6O4/c1-4-37(47)32-15-11-29(21-35(32)42-40(48)34-16-12-27-7-5-6-8-33(27)41-34)36-25-46(44-43-36)31-13-9-26(10-14-31)17-19-45-20-18-28-22-38(49-2)39(50-3)23-30(28)24-45/h5-16,21-23,25H,4,17-20,24H2,1-3H3,(H,42,48) |
InChI Key |
KQTJIUOOFLJRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)NC(=O)C6=NC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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